molecular formula C17H17ClN2O3S B3608668 N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE

N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE

Cat. No.: B3608668
M. Wt: 364.8 g/mol
InChI Key: FFVMCCANJWMFDZ-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A total of 59 derivatives of this scaffold were synthesized for the purpose of managing plant diseases .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives was achieved using the Castagnoli–Cushman reaction . This reaction is a method for synthesizing isoquinoline derivatives.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives include the Castagnoli–Cushman reaction .

Mechanism of Action

The mechanism of action of one of the derivatives, compound I23, might be the disruption of the biological membrane systems of P. recalcitrans .

Future Directions

The results from the study would help to better understand the mode of action and the structure-activity relationship (SAR) of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

Properties

IUPAC Name

N-[4-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12(21)19-14-5-7-15(8-6-14)24(22,23)20-10-9-16-13(11-20)3-2-4-17(16)18/h2-8H,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVMCCANJWMFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE
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N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE
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N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE
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N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 5
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N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-{4-[(5-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)SULFONYL]PHENYL}ACETAMIDE

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